1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a compound characterized by its unique structure which includes both isoquinoline and pyrazole moieties. This compound holds potential in diverse scientific fields such as chemistry, biology, and medicine due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone typically involves multi-step reactions. Common starting materials include substituted isoquinolines and pyrazoles, which undergo various chemical transformations such as condensation, acylation, and cyclization reactions.
Industrial Production
On an industrial scale, the production of this compound might be optimized through catalysis and continuous flow processes to enhance yield and reduce production costs. High-pressure reactors and automated control systems ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions including:
Oxidation: Forms products with additional oxygen atoms.
Reduction: Leads to hydrogenation of double bonds.
Substitution: Reactions with nucleophiles/electrophiles replacing specific groups.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Utilizing alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is utilized in:
Chemistry: As a precursor for complex organic synthesis and functionalization studies.
Biology: Investigating interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Exploring its potential as an active pharmaceutical ingredient due to its bioactivity.
Industry: Development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound often involves interactions with specific molecular targets, leading to a cascade of biochemical reactions. These targets might include enzymes, receptors, or other biomolecules. Understanding its mechanism can elucidate pathways involved in its therapeutic effects or biochemical roles.
Comparison with Similar Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone stands out due to its unique combination of isoquinoline and pyrazole structures. Similar compounds may include:
1-(isoquinolin-2-yl)-2-(3-methyl-1H-pyrazol-1-yl)ethanone: Lacks the morpholine-carbonyl group, altering its reactivity and applications.
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetic acid: Incorporates an acetic acid moiety instead of the isoquinoline unit.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-12-18(20(26)22-8-10-27-11-9-22)21-24(15)14-19(25)23-7-6-16-4-2-3-5-17(16)13-23/h2-5,12H,6-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWYDPOASGKXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCC3=CC=CC=C3C2)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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